molecular formula C8H10N4OS2 B3213230 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 111375-42-9

3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3213230
CAS No.: 111375-42-9
M. Wt: 242.3 g/mol
InChI Key: VJJDXODIQZZKHS-UHFFFAOYSA-N
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Description

3-Methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 111375-42-9) is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The pyrazolo[3,4-d]pyrimidine core is a purine isostere, allowing it to function as a versatile scaffold for designing ATP-competitive inhibitors of various kinases and enzymes. This specific derivative, with its methoxy and bis(methylthio) substitutions, offers multiple sites for synthetic modification, enabling researchers to explore structure-activity relationships (SAR) and optimize compounds for potency and selectivity . The primary research value of this compound and its analogs lies in the development of novel anticancer agents. Recent scientific advances highlight the potential of pyrazolo[3,4-d]pyrimidine-based compounds as dual-target inhibitors for oncology, a strategy that can amplify efficacy and reduce the likelihood of drug resistance . These small molecules have been investigated for their ability to simultaneously inhibit key cancer-driving pathways, including those involving kinases such as AKT/CDK1, Src/Bcr-Abl, and mutant forms of EGFR and BRAF . Furthermore, related pyrazolo[3,4-d]pyrimidine structures have shown promise as potent inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial HSP90 paralog, demonstrating in vivo efficacy in mouse xenograft models . Beyond oncology, the broader structural class has been explored for antimicrobial applications, indicating its utility across multiple therapeutic areas . This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methoxy-4,6-bis(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS2/c1-13-6-4-5(11-12-6)9-8(15-3)10-7(4)14-2/h1-3H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJDXODIQZZKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C(=NC(=N2)SC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-methoxy-4,6-dichloropyrimidine with sodium methanethiolate to introduce the methylthio groups at positions 4 and 6 . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is primarily related to its ability to interact with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidine scaffold is highly modular, with substituents at the 1-, 3-, 4-, and 6-positions dictating its properties. Below is a comparative analysis with structurally related analogs:

Substituent Variations at the 1-Position

a) 1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Benzyl group at the 1-position, methylthio at 4- and 6-positions.
  • No explicit data on bioactivity or stability are available .
b) 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Ethyl group at the 1-position.
  • Properties : Smaller alkyl chain compared to benzyl, leading to moderate lipophilicity. Molecular weight: 240.35 g/mol. Storage conditions: Sealed in dry conditions at 2–8°C, indicating sensitivity to moisture and temperature .
c) 1-Methyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Methyl group at the 1-position.
  • Properties: Molecular weight: 226.32 g/mol.

Substituent Variations at the 3-Position

a) 3-Methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Methoxy (-OCH₃) at the 3-position.
  • Inferred Properties : The electron-donating methoxy group may enhance aromatic ring stability and alter electronic distribution compared to sulfur-containing analogs. This could influence binding affinity in enzyme inhibition (e.g., kinase targets).
b) 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Chlorine at 4- and 6-positions, methylthio at 3-position.
  • Properties: Chlorine atoms increase electronegativity and may improve metabolic stability.

Functional Group Impact on Physicochemical Properties

Compound Name 1-Substituent 3-Substituent Molecular Weight (g/mol) Key Inferred Properties
3-Methoxy-4,6-bis(methylthio)-1H-... H OCH₃ ~252.34* Moderate solubility, electronic tuning
1-Benzyl-4,6-bis(methylthio)-1H-... Benzyl H ~298.43* High lipophilicity, steric hindrance
1-Ethyl-4,6-bis(methylthio)-1H-... Ethyl H 240.35 Balanced lipophilicity, moisture-sensitive
1-Methyl-4,6-bis(methylthio)-1H-... Methyl H 226.32 Enhanced solubility, compact structure

*Calculated based on molecular formula (C₈H₁₀N₄OS₂ for the target compound).

Research Findings and Implications

  • Synthetic Accessibility : The methylthio and methoxy groups are typically introduced via nucleophilic substitution or oxidation reactions. Ethyl and benzyl derivatives may require protective group strategies for regioselective synthesis .
  • Stability : Methylthio groups are prone to oxidation, necessitating storage under inert conditions. The methoxy group in the target compound may confer greater oxidative stability compared to thioethers .
  • Biological Relevance : Pyrazolo[3,4-d]pyrimidines are explored as kinase inhibitors. The methoxy group’s electron-donating effect could modulate interactions with ATP-binding pockets, though empirical validation is needed.

Biological Activity

3-Methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has gained attention for its potential biological activities. Its unique structure, characterized by a pyrazolo[3,4-d]pyrimidine core with methoxy and methylthio substituents, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
CAS Number111375-42-9
Molecular FormulaC8H10N4S2
Molecular Weight206.31 g/mol
SMILESCSc1ncc2cn[nH]c2n1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
  • Receptor Binding : It can bind to various receptors, modulating their activity and leading to physiological changes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through:

  • Cell Cycle Arrest : It can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
  • Induction of Apoptosis : Triggers intrinsic apoptotic pathways leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazolo[3,4-d]pyrimidine derivatives. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Study 2: Anticancer Activity

In a study published in Cancer Research, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The findings indicated that treatment with 10 µM concentration resulted in significant cell death (approximately 70% reduction in viability) compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of precursor pyrazolo[3,4-d]pyrimidine derivatives with methoxy and methylthio groups can be achieved using alkyl halides in dry acetonitrile or dichloromethane under reflux. Intermediates are characterized via IR spectroscopy (to confirm functional groups like C-O and C-S bonds) and 1^1H NMR (to verify substituent positions and integration ratios). Crystallization from acetonitrile is a common purification step .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • IR spectroscopy : Identifies C-O (methoxy, ~1250 cm1^{-1}) and C-S (methylthio, ~650 cm1^{-1}) stretches.
  • 1^1H NMR**: Assigns methoxy protons (~3.8 ppm) and methylthio groups (~2.5 ppm).
  • Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns. Common pitfalls include solvent impurities in NMR and overlapping peaks; deuterated solvents and 2D NMR (e.g., HSQC) can mitigate these issues .

Q. How do methoxy and methylthio substituents influence the compound’s physicochemical properties?

The methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its electron-donating nature, while the methylthio group increases lipophilicity, affecting membrane permeability. Stability studies in aqueous buffers (pH 4–9) and under light exposure are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Catalyst selection : Trifluoroacetic acid (TFA) improves reaction efficiency by activating carbonyl intermediates (e.g., in cyclocondensation steps).
  • Solvent choice : Anhydrous toluene or acetonitrile reduces side reactions like hydrolysis.
  • Temperature control : Reflux conditions (~110°C) balance reaction rate and selectivity. Monitoring via TLC (using 2% EtOAc/hexanes) ensures completion before workup .

Q. What strategies address regioselectivity challenges when introducing methoxy and methylthio groups?

  • Directed ortho-metalation : Use of directing groups (e.g., amino or halogen substituents) to control substitution positions.
  • Protecting groups : Temporary protection of reactive sites (e.g., tert-butoxycarbonyl for amines) ensures selective functionalization. Computational modeling (DFT) can predict reactive sites based on electron density maps .

Q. How can computational methods predict the compound’s biological activity?

Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like kinase enzymes. The methoxy and methylthio groups may occupy hydrophobic pockets in ATP-binding sites. Pharmacophore mapping identifies critical hydrogen-bonding and steric features for activity. Validation via in vitro assays (e.g., kinase inhibition) is essential .

Q. What analytical approaches resolve contradictions in spectral data during characterization?

  • 2D NMR (COSY, NOESY) : Resolves overlapping 1^1H signals and confirms spatial proximity of substituents.
  • High-resolution MS (HRMS) : Distinguishes isotopic patterns from impurities.
  • X-ray crystallography : Provides definitive structural confirmation if single crystals are obtainable .

Methodological Considerations

  • Stability assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products .
  • Synthetic scalability : Pilot-scale reactions (1–10 mmol) should optimize solvent volumes and catalyst loading to maintain yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

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